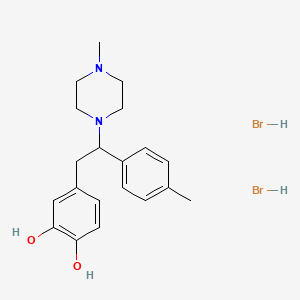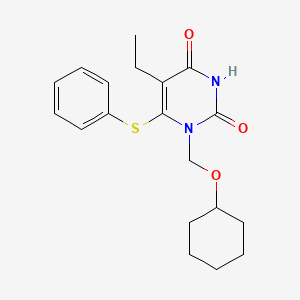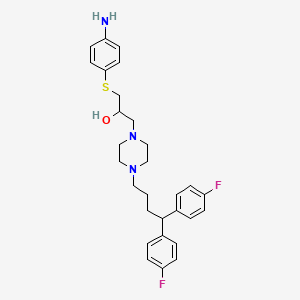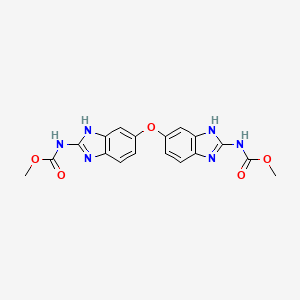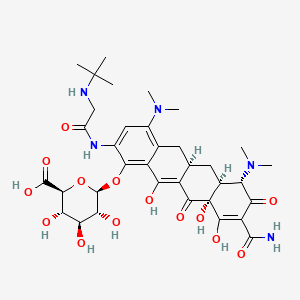
Tigecycline glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tigecycline glucuronide is a metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline is known for its broad-spectrum activity against various bacterial pathogens, including those resistant to other antibiotics. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tigecycline glucuronide involves the glucuronidation of tigecycline. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of tigecycline-producing microorganisms, followed by extraction and purification of tigecycline. The purified tigecycline is then subjected to glucuronidation using UDPGA and UGT enzymes in bioreactors. The final product is isolated and purified through chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tigecycline glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation or methylation, can further modify the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases.
Major Products
Hydrolysis: Tigecycline and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tigecycline glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tigecycline metabolites.
Biology: Studied for its role in the metabolism and excretion of tigecycline in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of bacterial infections.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and resistance mechanisms.
Wirkmechanismus
Tigecycline glucuronide itself does not exhibit significant antibacterial activity. its parent compound, tigecycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting bacterial growth. The glucuronidation of tigecycline facilitates its excretion from the body, thereby reducing its systemic exposure and potential toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Minocycline glucuronide
- Doxycycline glucuronide
- Tetracycline glucuronide
Uniqueness
Tigecycline glucuronide is unique due to its parent compound’s broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike other tetracycline derivatives, tigecycline retains activity against multidrug-resistant strains, making it a valuable option in the treatment of severe infections.
Eigenschaften
CAS-Nummer |
886219-66-5 |
|---|---|
Molekularformel |
C35H47N5O14 |
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1 |
InChI-Schlüssel |
ZCTOCKIQQPQQDP-QKIKEYLESA-N |
Isomerische SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
Kanonische SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


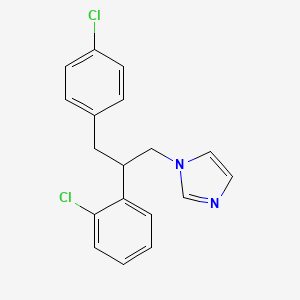
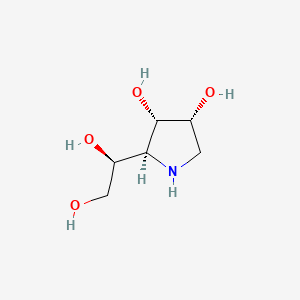
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
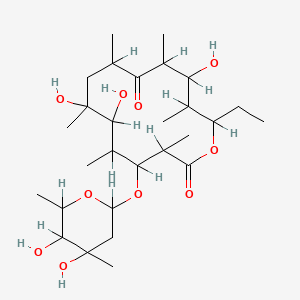
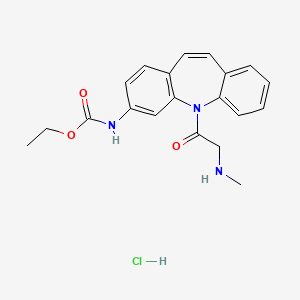
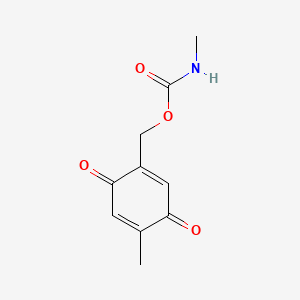
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
